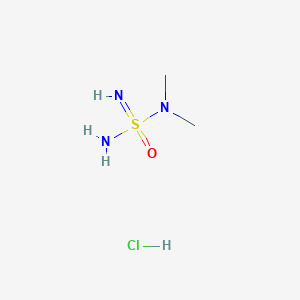

N-(氨基磺酰亚胺基)-N-甲基甲胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes the step-by-step sequence of reactions at a molecular level .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. The compound’s chemical properties describe how it behaves in chemical reactions .科学研究应用

合成方法

使用甲醇对芳香伯胺(包括芳基胺、芳基磺酰胺和氨基唑)进行直接 N-单甲基化,突出了 N-(氨基磺酰亚胺基)-N-甲基甲胺;盐酸盐在合成化学中的重要性。该方法以催化剂用量低、底物范围广和选择性优异而著称,使其成为合成和环境角度具有吸引力的方法 (Li 等人,2012)。

膜技术

创新的磺化芳香族二胺单体已被用于增强用于染料处理的薄膜复合纳滤膜的性能。由于增加了表面亲水性,这些膜表现出改善的水通量,这一特性由磺化芳香族二胺增强,而不会影响染料截留率。该应用强调了磺酸基团在纳滤过程中水渗透和染料截留中的作用 (Liu 等人,2012)。

代谢激活研究

研究深入探讨了人磺基转移酶 (ST) 代谢激活致癌芳基胺和杂环胺的 N-羟基代谢物。本研究提供了有关 N-羟基衍生物(类似于 N-(氨基磺酰亚胺基)-N-甲基甲胺;盐酸盐)如何被代谢激活的见解,表明对理解个体对环境和饮食致癌物的易感性有潜在影响 (Chou 等人,1995)。

蛋白质和肽化学

磺酰胺基团的化学性质(例如 N-(氨基磺酰亚胺基)-N-甲基甲胺;盐酸盐中的磺酰胺基团)在蛋白质和肽化学领域至关重要。例如,N-羟基磺基琥珀酰亚胺酯在蛋白质修饰试剂(尤其是交联剂)中至关重要。对其与氨基酸反应和水解速率的研究为蛋白质修饰应用提供了宝贵的见解 (Anjaneyulu 和 Staros,2009)。

亲水性聚合物设计

探索了包含磺酰胺官能团的磺基甜菜碱共聚物,以了解它们的防污性能和血液相容性。通过聚合后改性的合成方法将磺基甜菜碱单元引入聚合物,创造出在生物医学应用中具有巨大潜力的材料。该研究领域展示了磺酰胺基团在设计亲水性和防污表面方面的多功能性 (Woodfield 等人,2014)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(aminosulfonimidoyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H9N3OS.ClH/c1-5(2)7(3,4)6;/h1-2H3,(H3,3,4,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSLYQHOZUOJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=N)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S-aminosulfonimidoyl)dimethylamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B2529051.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)